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molecular formula C7H11NO2 B8620648 4-Isocyanato-4-methyltetrahydro-2H-pyran

4-Isocyanato-4-methyltetrahydro-2H-pyran

Cat. No. B8620648
M. Wt: 141.17 g/mol
InChI Key: KBQANCJFIWTXKP-UHFFFAOYSA-N
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Patent
US08344000B2

Procedure details

A solution of 4-isocyanato-4-methyltetrahydro-2H-pyran (D10) (520 mg, 3.68 mmol) in THF (30 mL) was treated with 5 M hydrochloric acid (4.05 mL, 20.3 mmol) and stirred at room temperature overnight. The mixture was then concentrated under vacuum to yield the title compound (D11) (820 mg, 3.52 mmol, 95% yield) as a pale green solid.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1([CH3:10])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)=C=O.[ClH:11]>C1COCC1>[ClH:11].[CH3:10][C:4]1([NH2:1])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
N(=C=O)C1(CCOCC1)C
Name
Quantity
4.05 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CC1(CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.52 mmol
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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